molecular formula C23H22N2O4 B11676095 3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11676095
M. Wt: 390.4 g/mol
InChI Key: JWITUARGFWSSFW-UHFFFAOYSA-N
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Description

3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a phenyl group and a trimethoxyphenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or trimethoxyphenyl rings.

Scientific Research Applications

3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural arrangement, which combines a quinazolinone core with phenyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-phenyl-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O4/c1-27-19-13-15(14-20(28-2)21(19)29-3)22-24-18-12-8-7-11-17(18)23(26)25(22)16-9-5-4-6-10-16/h4-14,22,24H,1-3H3

InChI Key

JWITUARGFWSSFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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